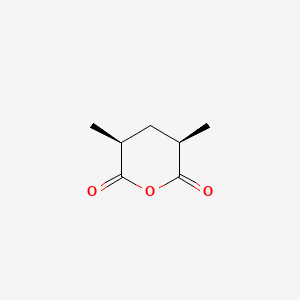
4-(Pyrrolidin-1-yl)butan-2-amine
Übersicht
Beschreibung
“4-(Pyrrolidin-1-yl)butan-2-amine” is used directly as drugs, food, cosmetics . It is also used as a building block in organic synthesis . Pyrrolidine activates ketones and aldehydes toward nucleophilic addition by formation of enamines .
Synthesis Analysis
The synthesis of “this compound” involves ring construction from different cyclic or acyclic precursors . It can also be synthesized by functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
“this compound” is used as a building block in organic synthesis . Pyrrolidine activates ketones and aldehydes toward nucleophilic addition by formation of enamines .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 142.24 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
4-(Pyrrolidin-1-yl)butan-2-amine, as a polymer precursor, has been utilized in the development of multicolored electrochromic devices. Yagmur et al. (2013) demonstrated that by copolymerizing this precursor with EDOT (3,4-ethylenedioxythiophene), a polymer exhibiting a wide range of colors in different states (neutral and oxidized) can be synthesized. These electrochromic devices showcase varying colors like blue, purple, green, and gray at different potentials and offer improved properties such as redox stability and faster switching times (Yagmur, Ak, & Bayrakçeken, 2013).
Catalysis in Chemical Synthesis
In the field of chemical synthesis, particularly in the oxidation of cyclic amines to lactams, this compound plays a significant role. Dairo et al. (2016) demonstrated the efficient catalysis of this oxidation process using CeO2-supported gold nanoparticles (Au/CeO2), transforming pyrrolidine to 2-pyrrolidone. This process is crucial for producing chemical feedstocks like lactams, which are precursors to materials like nylon-6 (Dairo, Nelson, Slowing, Angelici, & Woo, 2016).
Hydrodenitrogenation Modeling
This compound is also pivotal in theoretical studies of hydrodenitrogenation, a process relevant in refining and petrochemical industries. Koudjina et al. (2015) conducted a theoretical investigation using ab initio methods to model the hydrotreatment of pyrrolidine. This research provides insights into the use of different catalysts, such as tungsten disulfide and zinc chloride, for effective removal of nitrogen heteroatoms under industrial conditions (Koudjina, Kuevi, Atohoun, Kpotin, Houngue, & Mensah, 2015).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of heterocyclic compounds like pyrroles and pyrrolidines. Tsuji et al. (1987) explored its use in ruthenium complex-catalyzed N-heterocyclization, achieving high yields of N-substituted pyrrolidines. This method is significant for synthesizing various heterocyclic compounds with potential applications in pharmaceuticals and materials science (Tsuji, Yokoyama, Huh, & Watanabe, 1987).
Safety and Hazards
“4-(Pyrrolidin-1-yl)butan-2-amine” is associated with certain hazards. It has been assigned the signal word “Danger” and is associated with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrrolidine, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine is known to activate ketones and aldehydes toward nucleophilic addition by formation of enamines .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and this can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Biochemische Analyse
Biochemical Properties
4-(Pyrrolidin-1-yl)butan-2-amine plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound can form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding to active sites of enzymes and receptors. For instance, it has been observed that this compound can act as a ligand for certain enzymes, modulating their activity by either inhibition or activation . Additionally, the compound’s interaction with proteins can alter their conformation and function, impacting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling cascades, thereby affecting cell proliferation, differentiation, and apoptosis. The compound’s impact on gene expression can result in the upregulation or downregulation of target genes, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. The pyrrolidine ring allows this compound to fit into the binding pockets of these biomolecules, facilitating strong interactions . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Degradation products of this compound may also exhibit different biological activities, which can complicate the interpretation of long-term experiments. In both in vitro and in vivo studies, the temporal effects of this compound on cellular function have been observed, with some studies reporting sustained effects while others note a gradual decline in activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage, organ dysfunction, or even mortality. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within the cell, influencing cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets . Once inside the cell, this compound can interact with various binding proteins, which can influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHXOIVNOIKRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474563 | |
| Record name | 4-(pyrrolidin-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138548-04-6 | |
| Record name | 4-(pyrrolidin-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





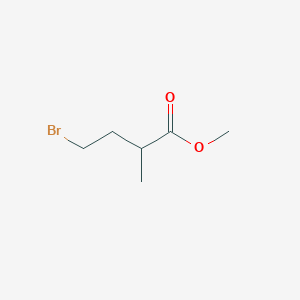
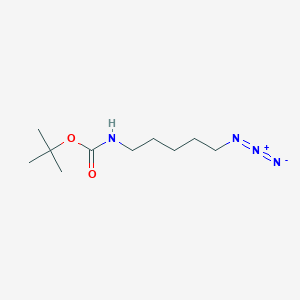

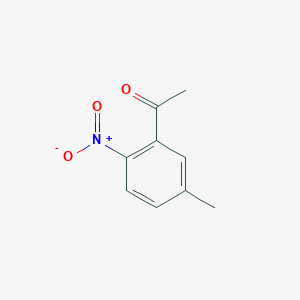
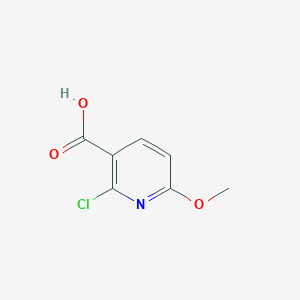
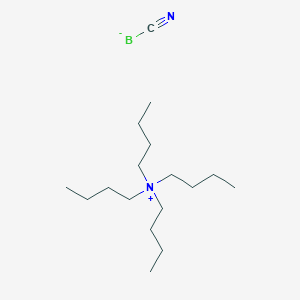
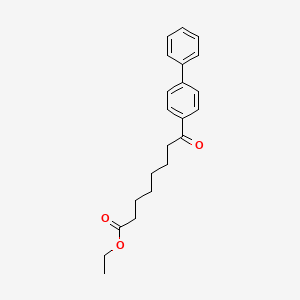
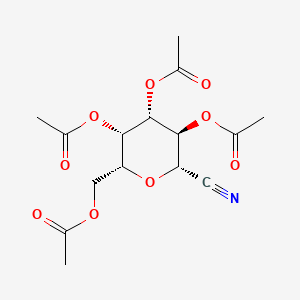


![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)
